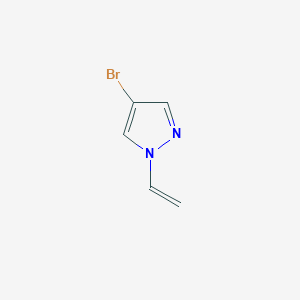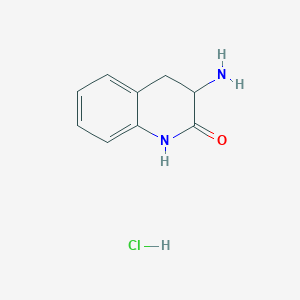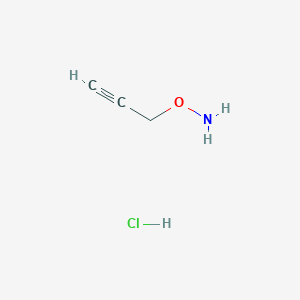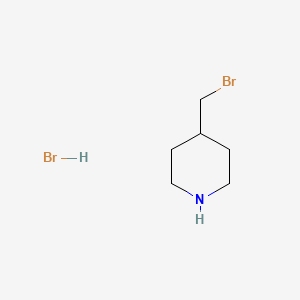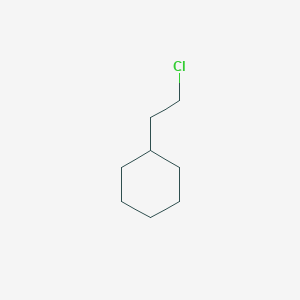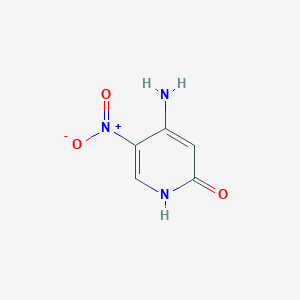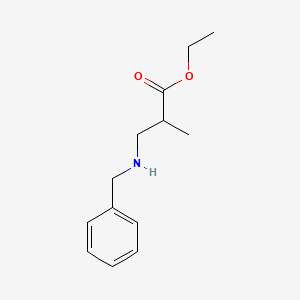
3-(苄氨基)-2-甲基丙酸乙酯
描述
Ethyl 3-(benzylamino)-2-methylpropanoate is a chemical compound that has been explored in various synthetic chemistry studies. It is an ester and an amine derivative, which suggests that it could be a versatile intermediate for the synthesis of more complex molecules. The compound has been mentioned in the context of synthesizing a potential proteinase inhibitor, indicating its relevance in medicinal chemistry .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions where different functional groups are introduced or modified. For instance, ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate was prepared via a Reformatsky reaction, which is a method used to form carbon-carbon bonds in organic chemistry . This suggests that similar strategies could be employed for the synthesis of Ethyl 3-(benzylamino)-2-methylpropanoate, although the specific details of its synthesis are not provided in the data.
Molecular Structure Analysis
The molecular structure of compounds similar to Ethyl 3-(benzylamino)-2-methylpropanoate has been studied using various spectroscopic methods, including IR, Raman, (1)H NMR, (13)C NMR, and X-ray diffraction . These techniques provide detailed information about the geometric parameters such as bond lengths and angles, as well as the electronic structure through the analysis of HOMO and LUMO energies. The molecular structure is crucial for understanding the reactivity and physical properties of the compound.
Chemical Reactions Analysis
Compounds with benzylamino groups and ester functionalities are known to participate in a variety of chemical reactions. For example, they can react with carbocyclic and heterocyclic 1,3-diketones to afford substituted pyranones or with naphthols to produce naphthopyran derivatives . These reactions are indicative of the potential transformations that Ethyl 3-(benzylamino)-2-methylpropanoate might undergo, which could be exploited in the synthesis of heterocyclic systems and other complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like Ethyl 3-(benzylamino)-2-methylpropanoate can be inferred from related compounds. For instance, the solvate forms, crystallization behavior, and hydrogen bonding patterns have been studied in similar molecules . These properties are important for the compound's stability, solubility, and reactivity. Additionally, the presence of functional groups such as esters and amines can influence the compound's boiling point, melting point, and polarity.
科学研究应用
蛋白酶抑制剂的合成
3-(苄氨基)-2,2-二氟-4-甲基戊酸乙酯(3-(苄氨基)-2-甲基丙酸乙酯的一种变体)已用于合成潜在的蛋白酶抑制剂。该化合物通过 Reformatsky 反应制备,并与其他组分偶联以创建蛋白酶抑制剂 (Angelastro 等,1992)。
杂环的形成
与 3-(苄氨基)-2-甲基丙酸乙酯密切相关的 3-芳基-2-溴丙酸乙酯已用于创建杂环,例如 5-R-苄基-2-亚氨基硒唑烷-4-酮。这些化合物是通过与硒脲反应形成的,展示了 3-(苄氨基)-2-甲基丙酸乙酯在杂环化学中的多功能性 (Obushak 等,2004)。
环丙烷衍生物
研究表明,加热 3-(苄氨基)-2-甲基丙酸乙酯的某些衍生物可以导致环丙烷衍生物的形成。该应用在有机化学领域非常重要,尤其是在合成新型含环丙烷的化合物方面 (Abe & Suehiro, 1982)。
重金属的传感和去除
相关化合物 3-(N-(羟甲基)丙烯酰胺)-2-甲基丙酸乙酯已被纳入生物相容性大分子发光剂中,用于检测和去除重金属,如 Fe(III) 和 Cu(II)。这些应用展示了 3-(苄氨基)-2-甲基丙酸乙酯衍生物在环境和分析化学中的潜力 (Dutta 等,2020)。
生物催化酯交换反应
一项研究集中于使用酸酐对 3-(苄氨基)-2-甲基丙酸乙酯衍生物中伯羟基的区域选择性酰化。这项研究突出了 3-(苄氨基)-2-甲基丙酸乙酯在生物催化过程中的潜力 (Kumar 等,2015)。
安全和危害
When handling Ethyl 3-(benzylamino)-2-methylpropanoate, it is recommended to use in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes. It’s also advised to avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .
属性
IUPAC Name |
ethyl 3-(benzylamino)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-16-13(15)11(2)9-14-10-12-7-5-4-6-8-12/h4-8,11,14H,3,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLWGPSWMIFWRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CNCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80543703 | |
| Record name | Ethyl 3-(benzylamino)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80543703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(benzylamino)-2-methylpropanoate | |
CAS RN |
99985-63-4 | |
| Record name | Ethyl 3-(benzylamino)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80543703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


